Cas no 1221722-06-0 (3-(4-cyanophenyl)-2-methylbenzoic acid)

3-(4-cyanophenyl)-2-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-cyanophenyl)-2-methylbenzoic acid
- MFCD18319143
- SCHEMBL2744074
- 1221722-06-0
- 4'-Cyano-2-methyl[1,1'-biphenyl]-3-carboxylic acid
- 3-(4-Cyanophenyl)-2-methylbenzoic acid, 95%
- DTXSID20688804
-
- MDL: MFCD18319143
- Inchi: InChI=1S/C15H11NO2/c1-10-13(3-2-4-14(10)15(17)18)12-7-5-11(9-16)6-8-12/h2-8H,1H3,(H,17,18)
- InChI Key: KJQGWNPVBZDKLJ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 237.078978594Da
- Monoisotopic Mass: 237.078978594Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 61.1Ų
3-(4-cyanophenyl)-2-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB326131-5 g |
3-(4-Cyanophenyl)-2-methylbenzoic acid, 95%; . |
1221722-06-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB326131-5g |
3-(4-Cyanophenyl)-2-methylbenzoic acid, 95%; . |
1221722-06-0 | 95% | 5g |
€1159.00 | 2024-06-08 |
3-(4-cyanophenyl)-2-methylbenzoic acid Related Literature
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Additional information on 3-(4-cyanophenyl)-2-methylbenzoic acid
3-(4-Cyanophenyl)-2-Methylbenzoic Acid: A Comprehensive Overview
3-(4-Cyanophenyl)-2-Methylbenzoic Acid, identified by the CAS Registry Number 1221722-06-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structural features, has garnered attention due to its potential applications in drug design, electronic materials, and advanced chemical synthesis. Recent studies have highlighted its role in the development of novel pharmaceutical agents and its ability to serve as a versatile building block in organic synthesis.
The molecular structure of 3-(4-Cyanophenyl)-2-Methylbenzoic Acid consists of a benzoic acid moiety substituted with a methyl group at the 2-position and a cyanophenyl group at the 4-position. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable substrate for further functionalization. The presence of the cyano group introduces electron-withdrawing effects, which can influence the reactivity and stability of the molecule. Recent research has explored how these properties can be leveraged in the synthesis of advanced materials, such as organic semiconductors and stimuli-responsive polymers.
In terms of synthesis, 3-(4-Cyanophenyl)-2-Methylbenzoic Acid can be prepared through various routes, including Friedel-Crafts acylation and Ullmann coupling reactions. These methods have been optimized in recent studies to enhance yield and purity, making the compound more accessible for large-scale applications. The ability to modify the substituents on the aromatic rings further expands its utility in creating libraries of structurally diverse compounds for high-throughput screening in drug discovery.
The pharmacological potential of 3-(4-Cyanophenyl)-2-Methylbenzoic Acid has been a focal point of recent investigations. Studies have demonstrated that this compound exhibits promising activity against various disease targets, including cancer and neurodegenerative disorders. Its ability to modulate key cellular pathways and interact with critical protein targets underscores its potential as a lead compound in drug development programs. Additionally, its biocompatibility and low toxicity profiles make it an attractive candidate for further preclinical studies.
Beyond pharmacology, 3-(4-Cyanophenyl)-2-Methylbenzoic Acid has found applications in materials science, particularly in the development of advanced coatings and sensors. Its ability to form self-assembled monolayers (SAMs) on various substrates has been exploited to create surfaces with tailored properties, such as enhanced hydrophobicity or selective adsorption capabilities. Recent advancements in nanotechnology have further expanded its role in creating nanostructured materials with applications in energy storage and conversion.
The environmental impact and sustainability aspects of using 3-(4-Cyanophenyl)-2-Methylbenzoic Acid have also been considered in recent research. Studies have focused on developing eco-friendly synthesis routes and evaluating its biodegradability under different conditions. These efforts aim to ensure that the compound's production and application align with green chemistry principles, reducing its ecological footprint while maintaining its effectiveness.
In conclusion, 3-(4-Cyanophenyl)-2-Methylbenzoic Acid, with its unique chemical properties and versatile applications, continues to be a subject of intense research interest. As new findings emerge from diverse fields such as pharmacology, materials science, and nanotechnology, this compound is poised to play an increasingly important role in advancing both scientific understanding and practical innovations.
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